molecular formula C14H19IN2O2 B13748824 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid CAS No. 1131614-98-6

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid

Katalognummer: B13748824
CAS-Nummer: 1131614-98-6
Molekulargewicht: 374.22 g/mol
InChI-Schlüssel: PWKDIXNXVGYHAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylpiperazine moiety attached to a benzoic acid structure, with an iodine atom at the 3-position of the benzene ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related derivatives.

Wirkmechanismus

The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The ethylpiperazine moiety also contributes to its distinct pharmacological properties compared to other piperazine derivatives.

Eigenschaften

CAS-Nummer

1131614-98-6

Molekularformel

C14H19IN2O2

Molekulargewicht

374.22 g/mol

IUPAC-Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-iodobenzoic acid

InChI

InChI=1S/C14H19IN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)

InChI-Schlüssel

PWKDIXNXVGYHAA-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.